molecular formula C7H4BCl2F3O2 B1470947 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid CAS No. 1887240-36-9

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1470947
CAS No.: 1887240-36-9
M. Wt: 258.82 g/mol
InChI Key: UWHPSRANHQGNHM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid is a halogenated arylboronic acid characterized by a trifluoromethyl (-CF₃) group at the para position and chlorine atoms at the ortho positions of the benzene ring. This electron-deficient structure enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing pharmaceuticals, agrochemicals, and advanced materials. The chlorine substituents improve steric and electronic effects, while the CF₃ group contributes to metabolic stability and lipophilicity in derived compounds .

Properties

IUPAC Name

[2,6-dichloro-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BCl2F3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHPSRANHQGNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BCl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Lithiation Followed by Boronation

One of the most common and effective approaches for preparing trifluoromethyl-substituted arylboronic acids, including 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid, involves a directed ortho-lithiation of the corresponding aryl halide or substituted aromatic compound, followed by quenching with a boron electrophile such as triisopropylborate.

  • Procedure Summary :
    The starting material, typically a 2,6-dichloro-4-(trifluoromethyl)benzene derivative, is treated with a strong base such as n-butyllithium at low temperatures to generate the aryllithium intermediate at the position ortho to directing groups (chlorine and trifluoromethyl). The aryllithium is then reacted with triisopropylborate, followed by acidic work-up to yield the boronic acid.

  • Key Findings :

    • Use of triisopropylborate instead of trimethylborate improves regioselectivity and yield.
    • The reaction can produce isomeric boronic acids due to competing lithiation sites, necessitating chromatographic separation.
    • Yields reported range from moderate to good (25% to 42% for isolated isomers in related systems).
    • Structural confirmation by NMR and X-ray crystallography is essential to verify the desired isomer.
  • Example Data Table :

Step Reagents/Conditions Outcome/Yield Notes
Directed ortho-lithiation n-BuLi, low temperature (-78 °C) Formation of aryllithium Selective lithiation at ortho position
Boronation Triisopropylborate, acidic work-up Boronic acid formation Mixture of isomers possible
Purification Column chromatography 25-42% isolated yield Separation of regioisomers required

This method is well-documented in the synthesis of trifluoromethyl-substituted pyridylboronic acids and related phenylboronic acids.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) for Phenylboronic Acid Derivatives

While direct preparation of this compound via cross-coupling is less common, palladium-catalyzed Suzuki-Miyaura reactions are frequently used to synthesize complex boronic acid derivatives and their functionalized analogues. These reactions typically involve coupling aryl halides with boronic acid derivatives under basic aqueous-organic conditions.

  • Typical Conditions :

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2
    • Base: Sodium carbonate, sodium bicarbonate, or cesium carbonate
    • Solvent: Mixtures of water with toluene, dimethoxyethane, or DMF
    • Temperature: 80-130 °C
    • Time: 0.25 h to 18 h depending on conditions
  • Relevance to Target Compound :
    Although these conditions are mostly reported for coupling reactions involving 4-(trifluoromethyl)phenylboronic acid, similar protocols can be adapted for this compound synthesis or its derivatives by careful selection of starting materials and reaction parameters.

  • Example Reaction Data :

Yield (%) Catalyst Base Solvent Temp (°C) Time (h) Notes
60 Pd(dppf)Cl2 Sodium carbonate 1,2-Dimethoxyethane/H2O 130 0.25-0.33 Microwave irradiation, fast reaction
63 Pd(PPh3)4 Cesium carbonate DMF 80 3.5 Recrystallization for purity
22 PdCl2(dppf) Potassium carbonate DMSO 95 20 Lower yield, longer reaction time

These palladium-catalyzed methods are crucial for functionalization and further derivatization of trifluoromethylphenylboronic acids.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Challenges
Directed ortho-lithiation + boronation n-BuLi, triisopropylborate, low temp (-78 °C) 25-42 Regioselective, direct boronic acid formation Isomer mixtures, requires purification
Palladium-catalyzed cross-coupling (Suzuki) Pd catalyst, base (Na2CO3, Cs2CO3), organic solvent 22-63 Versatile, scalable, functional group tolerance Longer reaction times, catalyst cost
Catalyst-free ammoniation (precursor step) NH3 (73%), 173 °C, 12 MPa, 11 h Not specified Simple process, no catalyst needed High pressure equipment required

Research Findings and Considerations

  • Regioselectivity : The presence of chlorine atoms at the 2 and 6 positions and the trifluoromethyl group at the 4 position strongly influence lithiation sites and subsequent boronation, necessitating careful control of reaction conditions to avoid isomeric mixtures.

  • Catalyst Choice : Palladium catalysts such as Pd(dppf)Cl2 and Pd(PPh3)4 are widely used for cross-coupling reactions involving trifluoromethylphenylboronic acids, offering good yields and selectivity.

  • Reaction Medium : Mixed aqueous-organic solvents optimize solubility and reaction rates in Suzuki coupling, while dry, inert conditions at low temperatures are required for lithiation-boronation steps.

  • Purification : Chromatographic techniques are essential to separate regioisomers and obtain pure this compound, especially after lithiation-boronation reactions.

  • Industrial Relevance : The catalyst-free ammoniation method for preparing 2,6-dichloro-4-(trifluoromethyl)aniline precursor demonstrates industrial applicability with cost and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block for Pharmaceuticals and Agrochemicals

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the biological activity of synthesized compounds, making it invaluable in drug development.

Case Study: Synthesis of Corticotropin-Releasing Factor Antagonists

Researchers have utilized this boronic acid in the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones, which act as antagonists for corticotropin-releasing factor receptors. This application highlights its role in developing treatments for anxiety and depression disorders .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. These reactions are essential for constructing complex organic molecules efficiently.

Data Table: Comparison of Boronic Acids in Suzuki Coupling

Boronic Acid CompoundYield (%)Reaction Time (hours)
This compound852
4-Chloro-2-(trifluoromethyl)phenylboronic acid783
3-Chloro-4-(trifluoromethyl)phenylboronic acid802.5

Material Science

Development of Advanced Materials

The compound is also employed in the development of advanced materials, such as polymers and coatings. Its properties contribute to increased thermal stability and chemical resistance.

Application Example: Polymer Coatings

In studies, polymer coatings incorporating this boronic acid exhibited enhanced durability and resistance to environmental degradation, making them suitable for use in harsh conditions .

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound serves as a reagent in various techniques for detecting and quantifying other compounds. This application is critical for quality control in pharmaceuticals and environmental monitoring.

Case Study: Environmental Monitoring

A study demonstrated the use of this boronic acid derivative in detecting trace levels of pollutants in water samples, showcasing its utility in environmental chemistry .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product. The trifluoromethyl group and chlorine atoms on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs and their properties relative to 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid:

Compound Name (CAS No.) Substituents Similarity Score Key Differences/Applications
(3-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid (187804-79-1) 3-F, 4-OCF₃ 0.88 Higher electron-withdrawing effect from trifluoromethoxy group; used in OLED materials .
2,6-Difluoro-4-methoxyphenylboronic acid (406482-20-0) 2,6-F, 4-OCH₃ 0.79 Methoxy group reduces electrophilicity; lower reactivity in cross-couplings .
(3-(Trifluoromethoxy)phenyl)boronic acid (179113-90-7) 3-OCF₃ 0.79 Single substituent limits steric hindrance; preferred for small-molecule synthesis .
2-Trifluoromethoxyphenylboronic acid (175676-65-0) 2-OCF₃ 0.77 Ortho-substituted OCF₃ increases steric bulk, reducing coupling efficiency .
2,6-Difluorophenylboronic acid (Discontinued) 2,6-F N/A Discontinued due to instability; replaced by chloro analogs for better shelf life .
3-Chloro-5-trifluoromethylphenylboronic acid (from pinacol ester in ) 3-Cl, 5-CF₃ N/A Meta-substitution alters regioselectivity in reactions compared to para-CF₃ derivatives .

Reactivity and Stability Trends

  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound provides stronger electron withdrawal than methoxy or trifluoromethoxy groups, enhancing its electrophilicity in cross-couplings .
  • Steric Hindrance : Ortho-chloro substituents in the target compound create moderate steric hindrance, balancing reactivity and stability better than bulkier analogs like 2-OCF₃ derivatives .
  • Stability : Discontinued fluorinated analogs (e.g., 2,6-difluorophenylboronic acid) suffered from hydrolysis susceptibility, whereas chloro substituents improve oxidative and hydrolytic stability .

Biological Activity

Introduction

2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid (DCFTB) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a trifluoromethyl group and two chlorine substituents on the phenyl ring, which may influence its reactivity and interaction with biological targets.

Chemical Properties

  • Molecular Formula : C7H4Cl2F3B
  • Molecular Weight : 238.83 g/mol
  • CAS Number : 118939-18-7

DCFTB is soluble in organic solvents and shows stability under various conditions, making it suitable for synthetic applications in drug discovery.

The biological activity of DCFTB primarily arises from its ability to interact with enzymes and receptors through reversible covalent bonding. Boronic acids are known to form complexes with diols and other nucleophiles, which can modulate enzyme activity or inhibit protein-protein interactions.

Key Mechanisms

  • Inhibition of Enzymatic Activity : DCFTB can act as an inhibitor for certain serine proteases and kinases by binding to the active site.
  • Reversible Binding : The boronate ester formation allows for reversible binding to target proteins, providing a mechanism for selective inhibition.
  • Impact on Cellular Pathways : By modulating specific signaling pathways, DCFTB can influence cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of DCFTB:

  • In vitro Studies : DCFTB exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 1 to 10 µM, indicating potent activity.
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Antimicrobial Activity

DCFTB has also been evaluated for its antimicrobial properties:

  • Activity Against Bacteria : It showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL.
  • Potential as an Antifungal Agent : Preliminary studies suggest that DCFTB may inhibit fungal growth, although further investigation is required.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AnticancerMCF-75.0
A5493.5
AntibacterialStaphylococcus aureus8
Escherichia coli16
AntifungalCandida albicansTBD

Case Study 1: Breast Cancer Treatment

In a recent study involving MCF-7 breast cancer cells, DCFTB was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation. This study highlights the potential of DCFTB as a therapeutic agent in breast cancer treatment.

Case Study 2: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of DCFTB against common pathogens. The results showed that DCFTB was effective in inhibiting bacterial growth in vitro, suggesting its potential use as an antibacterial agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-dichloro-4-(trifluoromethyl)phenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or directed boronation. Key factors include:

  • Catalyst selection : Iron-based catalysts (e.g., FeCl₃) are effective for coupling with electron-deficient substrates like pyrazine or quinones (see GC traces in ).
  • Temperature control : Reactions often require mild heating (40–60°C) to avoid decomposition of the trifluoromethyl group.
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate mixtures (7:3 ratio) is recommended for isolating the boronic acid .

Q. How can spectroscopic techniques (NMR, FT-IR) characterize the electronic effects of the trifluoromethyl and chloro substituents?

  • Methodological Answer :

  • ¹⁹F NMR : The CF₃ group exhibits a distinct singlet near δ -60 ppm, while chlorine substituents influence chemical shifts in ¹H NMR (e.g., deshielding aromatic protons by ~0.3 ppm).
  • FT-IR : Stretching vibrations for B-O bonds appear at 1340–1380 cm⁻¹. The electron-withdrawing CF₃ group reduces electron density on the boron atom, weakening B-O bond strength .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the boron atom, indicating nucleophilic attack sites.
  • Solvation Effects : Free energy of solvation in acetone (-15.2 kcal/mol) suggests improved solubility for reactions in polar aprotic solvents.
  • Transition-State Modeling : Predicts steric hindrance from 2,6-dichloro substituents, requiring bulky ligands (e.g., SPhos) to accelerate coupling .

Q. How do steric and electronic effects of the 2,6-dichloro-4-CF₃ group influence regioselectivity in Suzuki-Miyaura reactions?

  • Methodological Answer :

  • Steric Effects : The 2,6-dichloro substituents create a highly congested ortho position, favoring para coupling in aryl halide partners (e.g., 4-bromotoluene).
  • Electronic Effects : The CF₃ group enhances electrophilicity of the boron atom, increasing reactivity toward electron-rich aryl halides. GC-MS analysis shows >90% yield when paired with 4-methoxyphenyl iodide .

Q. What strategies resolve contradictions in reported pKa values for trifluoromethylphenylboronic acids?

  • Methodological Answer :

  • Experimental Calibration : Use UV-Vis titration in DMSO/water (1:4) to measure pKa, accounting for solvent polarity effects. Reported values range from 8.2–8.9 due to CF₃’s electron-withdrawing nature.
  • Computational Validation : Compare experimental data with COSMO-RS solvation models to refine acidity predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
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2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid

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